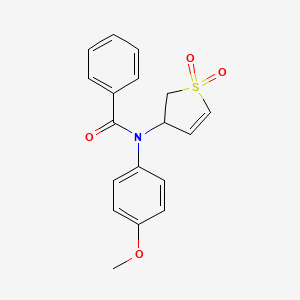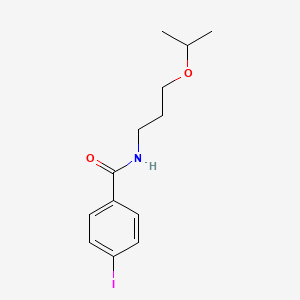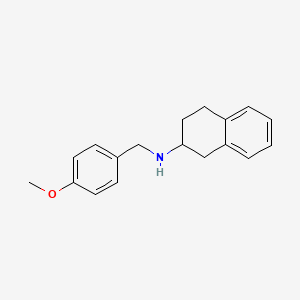![molecular formula C36H32N2O3 B5222574 N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)
N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide), commonly referred to as DMAPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of diphenylacetamides and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
作用机制
The mechanism of action of DMAPA is not fully understood. However, it has been proposed that DMAPA exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. DMAPA has been shown to inhibit the activation of NF-κB and the phosphorylation of MAPKs, leading to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in LPS-stimulated macrophages. DMAPA has also been shown to possess analgesic properties in animal models of pain. Additionally, DMAPA has been evaluated for its anti-tumor activity in various cancer cell lines, including breast cancer and lung cancer.
实验室实验的优点和局限性
DMAPA has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. Additionally, DMAPA has been extensively studied for its biological activities, making it a promising candidate for further research. However, there are also limitations to using DMAPA in lab experiments. The mechanism of action of DMAPA is not fully understood, which may limit its potential applications. Additionally, the biological effects of DMAPA may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on DMAPA. One area of research could focus on elucidating the mechanism of action of DMAPA, which could provide insights into its potential applications in the field of medicinal chemistry. Additionally, further studies could investigate the potential anti-tumor activity of DMAPA in vivo, which could lead to the development of novel cancer therapies. Finally, future research could evaluate the safety and toxicity of DMAPA, which would be necessary for its potential development as a therapeutic agent.
合成方法
The synthesis of DMAPA involves the reaction of 4-methoxybenzaldehyde with 2,2-diphenylacetic acid in the presence of a catalyst, such as piperidine. The reaction proceeds through a condensation reaction, resulting in the formation of DMAPA as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification methods.
科学研究应用
DMAPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. DMAPA has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to possess analgesic properties in animal models of pain. Additionally, DMAPA has been evaluated for its anti-tumor activity in various cancer cell lines, including breast cancer and lung cancer.
属性
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]-(4-methoxyphenyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O3/c1-41-31-24-22-30(23-25-31)34(37-35(39)32(26-14-6-2-7-15-26)27-16-8-3-9-17-27)38-36(40)33(28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-25,32-34H,1H3,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRLMSYTRZCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)


![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5222518.png)
![N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)

![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5222532.png)
![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)
![3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222550.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5222553.png)
![3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5222559.png)
![1-(4-ethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5222562.png)
![1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5222572.png)
